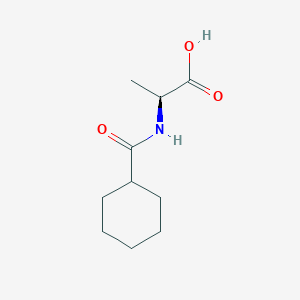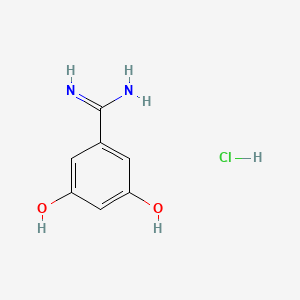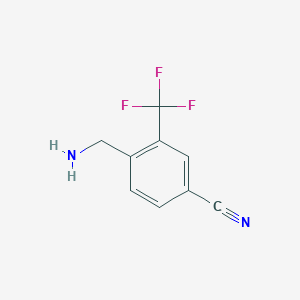![molecular formula C4H10Cl2N4O B2499945 O-[(1R)-1-(1H-1,2,4-三唑-5-基)乙基]羟胺二盐酸盐 CAS No. 2445750-48-9](/img/structure/B2499945.png)
O-[(1R)-1-(1H-1,2,4-三唑-5-基)乙基]羟胺二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride is a chemical compound characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
科学研究应用
Chemistry
In chemistry, O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in numerous ways, making it valuable for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring can mimic the structure of natural substrates or inhibitors, allowing it to bind to enzyme active sites and modulate their activity.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic effects. The triazole ring is a common motif in many drugs due to its stability and ability to participate in hydrogen bonding and π-π interactions with biological targets.
Industry
In industry, this compound can be used in the development of agrochemicals, dyes, and corrosion inhibitors. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
作用机制
Target of action
1,2,4-triazoles are a class of compounds that have been found to have a wide range of biological activities, including antibacterial, antifungal, and antitumor effects . The specific targets can vary depending on the specific compound and its structure.
Mode of action
The mode of action of 1,2,4-triazoles often involves interaction with enzymes or receptors in the cell. For example, some triazoles inhibit the cytochrome P450 enzymes involved in sterol biosynthesis, which is critical for the survival of fungi .
Biochemical pathways
The affected pathways can vary depending on the specific compound and its targets. For example, if a triazole compound targets the cytochrome P450 enzymes, it would affect the sterol biosynthesis pathway .
Result of action
The result of a 1,2,4-triazole’s action can vary depending on its specific targets and mode of action. For example, if a triazole compound inhibits a critical enzyme in a pathogen, it could result in the death of the pathogen .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, which involves the cycloaddition of azides and alkynes. This reaction is usually catalyzed by copper(I) salts under mild conditions.
Introduction of the Hydroxylamine Group: The hydroxylamine group can be introduced through the reaction of a suitable precursor with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate.
Resolution of the Chiral Center: The compound contains a chiral center at the 1-position of the ethyl group. This can be resolved using chiral chromatography or by employing chiral auxiliaries during the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step and large-scale chromatographic techniques for chiral resolution.
化学反应分析
Types of Reactions
Oxidation: The hydroxylamine group can undergo oxidation to form nitroso or nitro derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Nitroso and nitro derivatives.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
1,2,4-Triazole: A simpler analog without the ethyl and hydroxylamine groups.
1,2,3-Triazole: Another triazole isomer with different nitrogen positioning.
Hydroxylamine Hydrochloride: Lacks the triazole ring but contains the hydroxylamine group.
Uniqueness
O-[(1R)-1-(1H-1,2,4-Triazol-5-yl)ethyl]hydroxylamine;dihydrochloride is unique due to the combination of the triazole ring and the hydroxylamine group, which imparts distinct chemical reactivity and biological activity. The presence of the chiral center also adds to its uniqueness, allowing for the exploration of stereospecific interactions in biological systems.
属性
IUPAC Name |
O-[(1R)-1-(1H-1,2,4-triazol-5-yl)ethyl]hydroxylamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.2ClH/c1-3(9-5)4-6-2-7-8-4;;/h2-3H,5H2,1H3,(H,6,7,8);2*1H/t3-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCABDOHBKMMHMK-HWYNEVGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=NN1)ON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=NC=NN1)ON.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
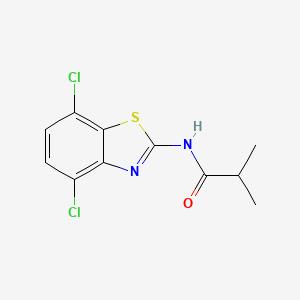
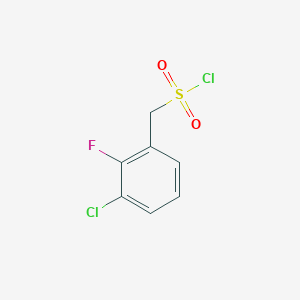
![2-[(5-chloropyridin-2-yl)amino]-N-[(3,4-dimethoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2499866.png)

![1-methyl-N-{4-[(4-methylbenzyl)amino]-4-oxobutyl}-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2499868.png)
![Methyl 5-aminothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2499870.png)
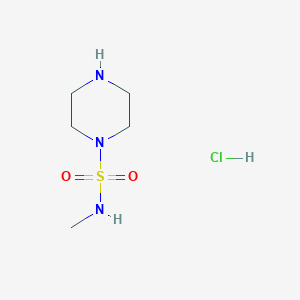
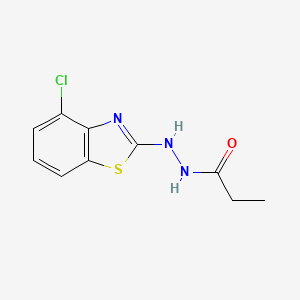
![4-Chlorophenyl 2-[2-chloro(methylsulfonyl)-5-(trifluoromethyl)anilino]acetate](/img/structure/B2499873.png)
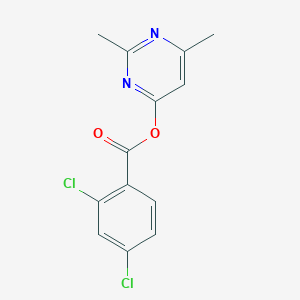
![2-(Benzo[d]oxazol-2-ylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2499876.png)
